REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:5][CH:4]([CH2:6][O:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:3]1.B1C2CCCC1CCC2.[OH-:24].[Na+].OO.Cl.[NH4+].[Cl-]>O.C1COCC1>[OH:24][CH2:1][CH:2]1[CH2:5][CH:4]([CH2:6][O:7][CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:3]1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(C1)COCC1=CC=CC=C1
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Name
|
|
Quantity
|
11 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
27.4 mL
|
Type
|
reactant
|
Smiles
|
B1C2CCCC1CCC2
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring for 22 hr
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colorless solution
|
Type
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TEMPERATURE
|
Details
|
to warm up to ambient temperature
|
Type
|
WAIT
|
Details
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was left
|
Type
|
TEMPERATURE
|
Details
|
after which time the reaction mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hr
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the separated organic phase was dried over MgSO4 and solvent evaporation
|
Type
|
CUSTOM
|
Details
|
gave the crude oily product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel flash chromatography (Hexane: EtOAc=3:1)
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil (cis/trans=211, 1.44 g, 85%, Rf=0.16 (Hexane: EtOAc=3:1))
|
Reaction Time |
22 h |
Name
|
|
Type
|
|
Smiles
|
OCC1CC(C1)COCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |